molecular formula C16H20ClF3N4O2S B10831378 N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride

Cat. No.: B10831378
M. Wt: 424.9 g/mol
InChI Key: SIWGSSRKYJTJTF-UHFFFAOYSA-N
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Description

SRI-37330 (hydrochloride) is an orally bioavailable small molecule that inhibits the expression of thioredoxin-interacting protein. This compound has shown significant potential in the treatment of diabetes by regulating glucagon secretion and hepatic glucose output. It has demonstrated strong anti-diabetic effects in both type 1 and type 2 diabetes models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRI-37330 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through high-throughput screening and extensive medicinal chemistry optimization .

Industrial Production Methods

Industrial production methods for SRI-37330 (hydrochloride) are not widely available in the public domain. The compound is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

SRI-37330 (hydrochloride) primarily undergoes inhibition reactions where it inhibits the expression and signaling of thioredoxin-interacting protein. This inhibition affects various metabolic pathways, particularly those involved in glucose regulation .

Common Reagents and Conditions

The compound is typically used in aqueous solutions or dimethyl sulfoxide for in vitro studies. The specific reagents and conditions for its reactions are tailored to the experimental setup and desired outcomes .

Major Products Formed

The primary product of SRI-37330 (hydrochloride) reactions is the inhibition of thioredoxin-interacting protein expression, leading to decreased glucagon secretion and reduced hepatic glucose production .

Mechanism of Action

SRI-37330 (hydrochloride) exerts its effects by inhibiting the expression and signaling of thioredoxin-interacting protein. This inhibition leads to a decrease in glucagon secretion and hepatic glucose production, thereby improving glucose homeostasis. The compound targets the thioredoxin-interacting protein pathway, which is known to be elevated in diabetes and has detrimental effects on islet function .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20ClF3N4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H

InChI Key

SIWGSSRKYJTJTF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

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